1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Overview
Description
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C12H14N4S and its molecular weight is 246.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrazoles have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the particular substituents on the pyrazole ring .
Mode of action
The mode of action of pyrazoles can vary widely, depending on their specific chemical structure and the biological target they interact with. Some pyrazoles act as inhibitors, blocking the activity of their target, while others may act as agonists, enhancing the activity of their target .
Biochemical pathways
Pyrazoles can affect a variety of biochemical pathways, depending on their specific targets. For example, some pyrazoles have been found to inhibit the production of certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary widely, depending on their specific chemical structure. Some pyrazoles are well absorbed and extensively distributed throughout the body, while others may be poorly absorbed or rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of pyrazoles can vary widely, depending on their specific targets and mode of action. Some pyrazoles may inhibit the growth of certain types of cells, while others may enhance the activity of certain biochemical pathways .
Action environment
The action, efficacy, and stability of pyrazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances. For example, the activity of some pyrazoles may be enhanced or inhibited by the presence of certain ions or other molecules .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form complexes with proteins, influencing their stability and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by influencing transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, it can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes. The molecular mechanism of action also involves the modulation of signaling pathways, which can result in altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. This can lead to changes in the production and utilization of energy within cells, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects .
Properties
IUPAC Name |
1-ethyl-3-pyrazin-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-2-16-11-3-6-17-8-9(11)12(15-16)10-7-13-4-5-14-10/h4-5,7H,2-3,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOZXQYCPSJGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CSCC2)C(=N1)C3=NC=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.